N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-15-7-5-14(6-8-15)21-19(23)18(22)20-11-10-13-4-9-16(25-2)17(12-13)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGDHORTBVGJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 4-methoxyphenylacetic acid.
Amidation Reaction: The primary step involves the amidation of 3,4-dimethoxyphenylethylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methoxyphenyl)ethanediamide may involve:
Bulk Synthesis: Utilizing large-scale reactors with automated control of temperature and pH to ensure consistent product quality.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) for the purification of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide exhibit significant antitumor properties. Research has shown that compounds with similar structures can effectively inhibit tumor cell growth and proliferation. For instance, modifications to the podophyllotoxin structure have led to the development of potent antitumor agents that target specific cancer cell lines, demonstrating the potential for similar derivatives to be effective against various cancers .
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential efficacy in combating bacterial infections. Sulfonamide derivatives, which share a common structural motif with this compound, have been shown to possess a wide range of antimicrobial activities . This opens avenues for further exploration of the compound as a potential antimicrobial agent.
Case Study 1: Antitumor Efficacy
A study published in Science.gov highlighted the modification of podophyllotoxin derivatives leading to compounds with enhanced antitumor activity. These derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics in various cancer cell lines, indicating a promising therapeutic profile .
Case Study 2: Antimicrobial Screening
Research conducted on sulfonamide derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings could enhance antimicrobial potency .
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methoxyphenyl)ethanediamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar structure but lacks the additional methoxyphenyl group.
N-(3,4-dimethoxyphenyl)acetamide: Similar aromatic substitution pattern but different linkage.
N-(4-methoxyphenyl)ethanediamide: Contains the ethanediamide linkage but different aromatic substitution.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methoxyphenyl)ethanediamide is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide, also known by its CAS number 61413-44-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C21H29N O3
- Molecular Weight : 379.93 g/mol
- CAS Number : 61413-44-3
- SMILES Notation : Cl.COc1ccc(CCC(C)NCCc2ccc(OC)c(OC)c2)cc1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could affect mood regulation and anxiety levels.
Potential Mechanisms:
- Serotonergic Activity : The compound may enhance serotonin levels in the synaptic cleft by inhibiting its reuptake.
- Dopaminergic Modulation : It could also influence dopamine pathways, potentially impacting reward and pleasure centers in the brain.
Biological Activity Data
A summary of the available biological activity data for this compound is presented in the table below:
Case Studies and Research Findings
- Animal Studies : Research conducted on rodent models indicated that administration of this compound resulted in significant increases in locomotor activity, suggesting potential antidepressant-like effects. These findings align with serotonin modulation theories, where increased serotonin correlates with improved mood and reduced anxiety symptoms.
- Cell Culture Experiments : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect was associated with upregulation of antioxidant enzymes, indicating a possible therapeutic role in neurodegenerative diseases.
- Pharmacogenomics Considerations : Variability in response to this compound may be influenced by genetic factors affecting drug metabolism. Genetic polymorphisms in metabolic enzymes could lead to differences in efficacy and safety profiles among individuals.
Q & A
Q. Optimization strategies :
- Catalysts : Use coupling agents like HATU or EDCI/HOBt to improve yield .
- Temperature : Control exothermic reactions by maintaining 0–5°C during acid chloride addition.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., methanol/water) .
What analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via - and -NMR, focusing on methoxy (δ 3.7–3.9 ppm) and amide (δ 7.5–8.5 ppm) signals .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (UV detection at 254–280 nm) to assess purity (>98%) .
- Mass Spectrometry (LC-MS/ESI) : Verify molecular weight (e.g., [M+H] at m/z 409) .
Advanced tip : Pair with FT-IR to detect amide C=O stretches (~1650–1700 cm) .
How can researchers address low solubility in aqueous media for biological assays?
Answer:
- Co-solvents : Use DMSO (≤10% v/v) or ethanol to enhance solubility (>61.3 µg/mL reported for analogs) .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the phenyl rings while retaining methoxy substituents .
- Formulation : Prepare nanoemulsions or liposomal encapsulation for in vivo studies .
What strategies are effective for impurity profiling during synthesis?
Answer:
Common impurities include:
| Impurity Type | Example CAS No. | Detection Method |
|---|---|---|
| Unreacted starting materials | 93-03-8 | HPLC (retention time) |
| Byproducts (e.g., dimers) | 63434-11-7 | LC-MS/MS |
| Degradation products | 13078-76-7 | Stability studies (ICH Q1A) |
Q. Methodology :
- Use HPLC-UV/Vis with impurity reference standards (e.g., LGC Standards) .
- Perform accelerated stability testing (40°C/75% RH for 6 months) to identify degradation pathways .
How can computational modeling predict biological targets or optimize activity?
Answer:
- Molecular docking : Screen against enzymes (e.g., DNA methyltransferases or kinases) using the methoxy groups as hydrogen bond acceptors .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent positions (e.g., 3,4-dimethoxy vs. 4-methoxy) with inhibitory activity .
- ADMET prediction : Estimate LogP (~3.46) and bioavailability using SwissADME or similar tools .
What are the key considerations for designing stability studies under varying conditions?
Answer:
- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 60°C for 24 hours .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) .
- Analytical monitoring : Track degradation via HPLC and identify products using LC-MS .
How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
- Methoxy group positioning : 3,4-Dimethoxy on the phenyl ethyl group enhances lipophilicity and target binding compared to 4-methoxy alone .
- Amide linker flexibility : Replace ethanediamide with rigid spacers (e.g., piperazine) to improve selectivity .
- Electron-withdrawing substituents : Introduce halogens (e.g., Cl) on the 4-methoxyphenyl ring to boost enzyme inhibition .
What solvents and reaction conditions are optimal for scaling up synthesis?
Answer:
- Solvents : Dichloromethane (DCM) or THF for amide coupling; avoid DMF due to purification challenges .
- Catalyst loading : 1.2 equivalents of EDCI with 0.2 equivalents DMAP for minimal side products .
- Workup : Extract with brine to remove unreacted amines; dry over NaSO .
How can researchers mitigate reproducibility issues in synthetic protocols?
Answer:
- Standardize reagents : Use freshly distilled amines and anhydrous solvents to prevent hydrolysis .
- Monitor reaction progress : Employ TLC (ethyl acetate/hexane 1:1) or in-situ FT-IR for real-time analysis .
- Document parameters : Record exact temperatures, stirring rates, and cooling times .
What advanced techniques resolve spectral overlaps in NMR characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
